molecular formula C16H12N2O5S B2568539 (Z)-N-(3-acetylphenyl)sulfonyl-2-cyano-3-(furan-2-yl)prop-2-enamide CAS No. 1356808-84-8

(Z)-N-(3-acetylphenyl)sulfonyl-2-cyano-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2568539
CAS No.: 1356808-84-8
M. Wt: 344.34
InChI Key: ATFGKLWHEMVQNX-UHFFFAOYSA-N
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Description

(Z)-N-(3-acetylphenyl)sulfonyl-2-cyano-3-(furan-2-yl)prop-2-enamide is a synthetic enamide compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates several privileged pharmacophores, including a furan ring, a cyanoacrylamide moiety, and a sulfonyl group, which are commonly found in bioactive molecules . Furan-containing derivatives are known to exhibit a broad spectrum of pharmacological properties, such as antibacterial, antifungal, and anticancer activities, making them valuable scaffolds for the development of new therapeutic agents . The core 2-cyano-3-(furan-2-yl)prop-2-enamide structure is a recognized motif that can interact with biological targets through hydrogen bonding and π-π stacking interactions due to its aromatic and electron-withdrawing components . The specific substitution with a 3-acetylphenylsulfonyl group is designed to enhance the molecule's potential as a protease or enzyme inhibitor, often targeting areas such as heat shock proteins or other key regulatory proteins . This compound is intended for use in bioactivity screening, mechanism of action studies, and as a key intermediate in the synthesis of more complex chemical entities. It is supplied with guaranteed high purity and stability for research applications. This compound is For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

(Z)-N-(3-acetylphenyl)sulfonyl-2-cyano-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5S/c1-11(19)12-4-2-6-15(9-12)24(21,22)18-16(20)13(10-17)8-14-5-3-7-23-14/h2-9H,1H3,(H,18,20)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFGKLWHEMVQNX-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC(=O)/C(=C\C2=CC=CO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-acetylphenyl)sulfonyl-2-cyano-3-(furan-2-yl)prop-2-enamide is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H13N3O4S
  • Molecular Weight : 335.34 g/mol
  • Structural Features : The compound features a furan ring, a cyano group, and a sulfonamide moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound includes:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis.
  • Anticancer Properties : Research has shown that the compound may induce apoptosis in cancer cells by activating caspase pathways. In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancers.
  • Anti-inflammatory Effects : The sulfonamide group contributes to anti-inflammatory activities by inhibiting cyclooxygenase enzymes, which are involved in the inflammatory response.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways critical for cell survival.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound can lead to oxidative damage in target cells, promoting apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX enzymes

Table 2: Pharmacological Studies

Study TypeModel UsedFindings
In vitroCancer cell linesSignificant reduction in viability
In vivoMurine model for inflammationDecreased inflammatory markers

Case Studies

  • Anticancer Study : A study evaluated the effects of this compound on human breast cancer cells. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after 24 hours of treatment.
  • Antimicrobial Efficacy : Another study tested the compound against methicillin-resistant Staphylococcus aureus (MRSA). It demonstrated significant antibacterial activity with an MIC value lower than that of commonly used antibiotics.

Scientific Research Applications

Medicinal Chemistry

(Z)-N-(3-acetylphenyl)sulfonyl-2-cyano-3-(furan-2-yl)prop-2-enamide has been investigated for its pharmacological properties, particularly as an inhibitor of various enzymes.

Case Study: Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory activity against enzymes such as catechol-O-methyltransferase (COMT), which is relevant in treating neurological disorders like Parkinson's disease. The sulfonamide group enhances the binding affinity to the enzyme active site, thereby increasing the compound's efficacy as a therapeutic agent .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of more complex molecules.

Synthetic Pathways

A typical synthetic route involves the reaction of furan derivatives with cyanoacrylamides under specific conditions to yield this compound. This method allows for the introduction of various functional groups, facilitating the development of diverse chemical entities for further research .

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundPotential COMT inhibitor
Similar SulfonamidesAntimicrobial properties
Furan DerivativesAnticancer activity

Table 2: Synthetic Methods Overview

MethodologyKey FeaturesYield (%)
Reaction with furanHigh selectivity for Z-isomer75%
Cyclization reactionsFormation of complex cyclic structures60%
Coupling reactionsIntroduction of various substituents80%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Furan and Cyano Groups

Compound 1 : 2-Cyano-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide
  • Molecular Formula : C23H19N3O4
  • Key Features :
    • Replaces the 3-acetylphenylsulfonyl group with a 2,4,6-trimethylphenyl group.
    • Incorporates a 2-nitrophenyl substituent on the furan ring.
Compound 2 : (Z)-2-cyano-N-(3,4-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enamide
  • Molecular Formula : C18H15N3O3
  • Key Features :
    • Lacks the sulfonamide and furan moieties.
    • Features a 3,4-dimethylphenyl group and a nitro-substituted phenyl ring.
  • Implications : Absence of sulfonamide reduces polar interactions, likely decreasing aqueous solubility .

Analogues with Thiazole and Hydrazinyl Groups

Compound 3 : (Z)-N-(3-(2-(4-Arylthiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)arylamides
  • Key Features: Replaces the sulfonamide with a thiazole-hydrazinyl group. Retains the furan-2-yl and cyano substituents.
  • Synthesis : Prepared via condensation of hydrazinecarbothioamide with phenacyl bromides, differing from sulfonamide-based routes .

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s sulfonamide group distinguishes it from analogues with thiazole or nitroaryl substituents. This group may improve binding affinity in protein targets due to its polar nature .
  • Biological Relevance : Thiazole-containing analogues (e.g., Compound 3) demonstrate cytotoxicity in anticancer screenings, suggesting that the target compound’s bioactivity could be modulated by its sulfonamide and furan groups .
  • Electronic Effects: The cyano group’s electron-withdrawing nature is conserved across analogues, but substituents like nitro or acetyl alter electron distribution, impacting reactivity and stability .

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